molecular formula C18H20N6O3S B12165303 2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B12165303
M. Wt: 400.5 g/mol
InChI Key: KNTLXFCXWMPGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including pyrimidine, oxadiazole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the thiol group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrimidine and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the acetamide group can form additional hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-hydroxyphenyl)acetamide
  • 2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-chlorophenyl)acetamide

Uniqueness

The presence of the methoxy group on the phenyl ring in 2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide distinguishes it from its analogs. This group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity or material properties.

Properties

Molecular Formula

C18H20N6O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H20N6O3S/c1-11-8-12(2)20-17(19-11)23-18-22-16(27-24-18)10-28-9-15(25)21-13-4-6-14(26-3)7-5-13/h4-8H,9-10H2,1-3H3,(H,21,25)(H,19,20,23,24)

InChI Key

KNTLXFCXWMPGHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NOC(=N2)CSCC(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.